![molecular formula C11H12BrNO3S B12049770 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C11H12BrNO3S It is characterized by the presence of a bromophenyl group, a carbamoyl group, and a sulfanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 4-bromobenzylamine with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting intermediate is then treated with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The sulfanyl group may participate in redox reactions, influencing the compound’s overall activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Similar Compounds:
2-(4-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the carbamoyl and sulfanyl groups.
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure but with a different position of the bromine atom on the phenyl ring.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carbamoyl and sulfanyl groups distinguishes it from other bromophenyl derivatives, providing unique opportunities for chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H12BrNO3S |
|---|---|
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CBJPEGRDIKVMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

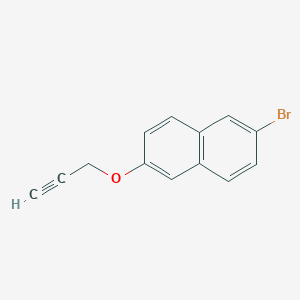

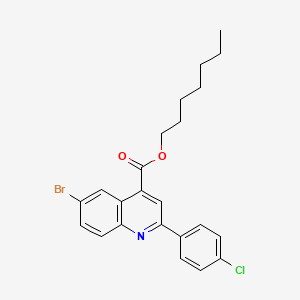
![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)

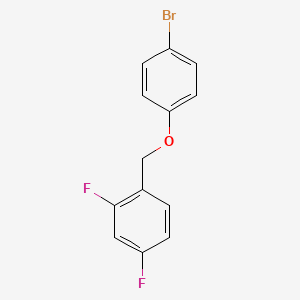
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
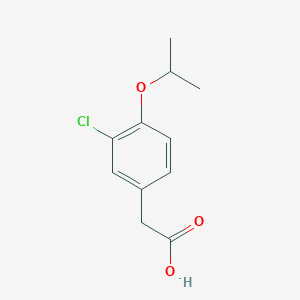
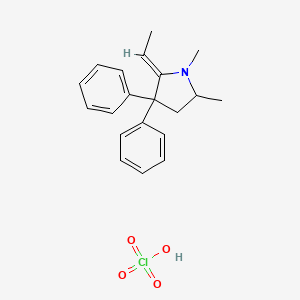
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
